molecular formula C8H16N2O2 B1379753 (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol CAS No. 1187339-81-6

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

Cat. No.: B1379753
CAS No.: 1187339-81-6
M. Wt: 172.22 g/mol
InChI Key: XTYNAFYREQNMKG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol” is characterized by the presence of a pyrrolidine ring and a morpholine ring . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has two stereocenters, leading to its (3R,4R) configuration .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 172.22 g/mol . It has a topological polar surface area of 44.7 Ų and a complexity of 148 . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

1. Synthesis of Analgesic Agents

A study by Borowiecki (2022) in the International Journal of Molecular Sciences reported the synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide using (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol as a starting compound. This compound demonstrated potential as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The study involved key steps of asymmetric synthesis and functionalization of the morpholino-alcohol to create this analgesic agent (Borowiecki, 2022).

2. Intercalating Nucleic Acids (INAs)

Filichev and Pedersen (2003) in Organic & Biomolecular Chemistry described the synthesis of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its incorporation into oligodeoxynucleotides (ODNs) as a bulge to form an intercalating nucleic acid (INA). This modification induced slight destabilization in INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes, suggesting potential applications in molecular biology and genetic engineering (Filichev & Pedersen, 2003).

3. Inhibitors of Purine Nucleoside Phosphorylase

Rejman et al. (2012) in the Journal of Medicinal Chemistry synthesized a series of pyrrolidine nucleotides, including (3R,4R)-4-(guanin-9-yl)-3-hydroxypyrrolidin-1-N-ylcarbonylphosphonic acids, as potential inhibitors of purine nucleoside phosphorylase (PNP). The study showed that these compounds were recognized as nanomolar competitive inhibitors of PNP, suggesting their utility in biochemical and pharmacological research (Rejman et al., 2012).

4. Synthesis and Spectroscopic Studies

In a study conducted by Amirnasr et al. (2001) published in Polyhedron, the synthesis and characterization of [CoIII(salophen)(amine)2]ClO4 complexes were reported, with this compound being one of the amine components. This research contributes to the understanding of the chemical and physical properties of such complexes, which can be useful in materials science and catalysis research (Amirnasr et al., 2001).

5. Development of Anticancer Compounds

A study by Wang et al. (2016) focused on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds, including potential anticancer drugs. The synthesized derivatives exhibited promising biological activities, highlighting the importance of this compound in the development of new therapeutic agents (Wang et al., 2016).

Properties

IUPAC Name

(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNAFYREQNMKG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 3
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 4
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 5
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 6
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.